molecular formula C30H52O B1674475 24,25-Dihydrolanosterol CAS No. 79-62-9

24,25-Dihydrolanosterol

Cat. No. B1674475
CAS RN: 79-62-9
M. Wt: 428.7 g/mol
InChI Key: MBZYKEVPFYHDOH-BQNIITSRSA-N
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Description

24,25-Dihydrolanosterol, also known as Lanostenol, is a sterol and the C24-25 hydrogenated product of lanosterol . It is a component of the seeds of red pepper (Capsicum annuum) .


Synthesis Analysis

24,25-Dihydrolanosterol is formed from lanosterol by reduction across the C-24-C-25 double bond . It is an intermediate in the synthesis of cholesterol from mevalonate and lanosterol . A simplified LC-MS method has been developed for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis, including 24,25-Dihydrolanosterol .


Molecular Structure Analysis

The molecular structure of 24,25-Dihydrolanosterol is represented by the formula C30H52O . It is the first molecule with a characteristic sterol ring in the post-squalene part of cholesterol synthesis .


Chemical Reactions Analysis

24,25-Dihydrolanosterol is involved in the synthesis of cholesterol. It is hydroxylated by 3β-hydroxysterol Δ24-reductase (DHCR24/Seladin-1) forming 24,25-dihydrolanosterol that enters the Kandutsch-Russell pathway to form cholesterol .

Scientific Research Applications

Metabolism in Yeast and Role in Cholesterol Synthesis

24,25-Dihydrolanosterol plays a significant role in yeast metabolism, particularly in the process of lanosterol 14 alpha-demethylation. A study by Aoyama, Yoshida, Sonoda, and Sato (1987) detailed this process, demonstrating the conversion of 24,25-dihydrolanosterol to 4,4-dimethyl-5 alpha-cholesta-8,14-dien-3 beta-ol, a key step in cholesterol synthesis (Aoyama et al., 1987). This process is inhibited by ketoconazole, a potent inhibitor of cytochrome P-45014DM, indicating the involvement of this cytochrome in the metabolism of 24,25-dihydrolanosterol.

Involvement in Cholesterol Synthesis Pathway in Humans

Research by Tint and Salen (1977) revealed that 24,25-dihydrolanosterol could be an intermediate in the synthesis of cholesterol from mevalonate and lanosterol in humans, particularly in cases of cerebrotendinous xanthomatosis (Tint & Salen, 1977). This highlights the compound's potential significance in human cholesterol metabolism.

Role in Sterol Biosynthesis in Plants and Fungi

24,25-Dihydrolanosterol is also implicated in sterol biosynthesis in plants and fungi. Lamb, Kelly, and Kelly (1998) studied its metabolism by human, plant (Sorghum bicolor), and fungal (Candida albicans) sterol 14α-demethylase (CYP51), revealing variedsubstrate specificities across different species. This research underscores the diverse roles of 24,25-dihydrolanosterol in the sterol biosynthesis pathways of different organisms, reflecting evolutionary adaptations (Lamb, Kelly, & Kelly, 1998).

Inhibition of Cholesterol Synthesis

24,25-Dihydrolanosterol has been studied for its role in inhibiting cholesterol synthesis. Komoda, Shimizu, Sonoda, and Sato (1989) found that oxygenated lanosterol derivatives, including 24,25-dihydrolanosterol, effectively inhibited cholesterol biosynthesis from 24,25-dihydrolanosterol in rat liver. This suggests potential therapeutic applications in regulating cholesterol levels (Komoda et al., 1989).

Impact on Ergosterol Biosynthesis

The biosynthesis of ergosterol, a crucial component of fungal cell membranes, is also influenced by 24,25-dihydrolanosterol. Research has shown the conversion of 24-methylene-dihydrolanosterol into ergosterol by Saccharomyces cerevisiae, demonstrating the compound's role in ergosterol biosynthesis pathways (Akhtar, Parvez, & Hunt, 1969).

Future Directions

The role of 24,25-Dihydrolanosterol in cholesterol synthesis and its control of HMG CoA reductase suggests potential areas of future research. Understanding its mechanism of action could shed light on the regulation of cholesterol synthesis .

properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYKEVPFYHDOH-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000181
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

24,25-Dihydrolanosterol

CAS RN

79-62-9
Record name Dihydrolanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROLANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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